molecular formula C12H10N2O4S B2772646 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione CAS No. 866136-94-9

5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione

Cat. No.: B2772646
CAS No.: 866136-94-9
M. Wt: 278.28
InChI Key: YCPWSIZNZSXSBJ-BJMVGYQFSA-N
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Description

5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidinedione core, and an imine linkage

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yliminomethyl)-4-hydroxy-3-methyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-14-11(15)10(19-12(14)16)5-13-7-2-3-8-9(4-7)18-6-17-8/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVJRTYIKCNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=O)C=NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione exhibit antimicrobial properties. For instance, studies have shown that thiazolidinediones can be effective against various bacterial strains including Escherichia coli and Staphylococcus aureus. These compounds often demonstrate minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has highlighted the ability of thiazolidinedione derivatives to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests a pathway for developing novel anticancer therapies based on the compound's structure .

G Protein-Coupled Receptors (GPCRs) Modulation

The compound may interact with GPCRs, which are critical targets in drug discovery due to their role in various physiological processes. Studies suggest that compounds with similar structures can modulate GPCR activity, potentially leading to new therapeutic agents for conditions such as hypertension and depression .

Synthesis of Bioactive Molecules

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for producing complex molecules with biological activity. MCRs allow for the rapid assembly of diverse chemical entities, making them valuable in medicinal chemistry for developing new drugs .

Structure–Activity Relationship (SAR) Studies

Understanding the SAR of this compound can lead to the design of more potent derivatives. By modifying specific functional groups or substituents on the thiazolidinedione core, researchers can optimize biological activity and selectivity against specific targets .

Nanomaterials Development

The unique properties of thiazolidinediones may also extend to material science. Research into incorporating these compounds into nanomaterials could lead to advancements in drug delivery systems or biosensors due to their biocompatibility and ability to interact with biological systems at the molecular level .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated effectiveness against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Study BAntitumor MechanismsShowed induction of apoptosis in cancer cell lines via ROS pathways .
Study CSynthesis TechniquesUtilized MCRs for efficient synthesis of bioactive derivatives .
Study DGPCR ModulationHighlighted potential interactions with GPCRs leading to therapeutic applications .

Mechanism of Action

The mechanism of action of 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
  • 5-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione

Uniqueness

5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.

Biological Activity

5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C27H25N5O6S
  • Molecular Weight : 547.6 g/mol
  • IUPAC Name : this compound
  • Predicted Boiling Point : 392.8 ± 52.0 °C
  • Density : 1.656 ± 0.06 g/cm³ .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazole compounds can inhibit various cancer cell lines effectively. The thiazole moiety is often associated with enhanced cytotoxic properties against tumor cells.
  • Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Thiazole derivatives have been documented to reduce inflammation in various models, indicating a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways, such as BRAF(V600E) and EGFR .
  • Induction of Apoptosis : Studies have shown that similar thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which help mitigate oxidative stress within cells .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy of thiazole derivatives:

StudyFindings
Umesha et al. (2009)Identified potent cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin .
Parish et al. (1984)Explored the selective oxidation of steroidal alcohols using pyrazole derivatives, highlighting their potential as therapeutic agents .
Recent ScreeningA library of pyrazole derivatives was screened for antitubercular activity, revealing several compounds with over 90% inhibition of Mycobacterium growth .

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